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Omapatrilat: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omapatrilat is a vasopeptidase inhibitor that demonstrates potent and balanced inhibition of
both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1] This dual
mechanism of action results in a synergistic antihypertensive effect by simultaneously
augmenting vasodilatory and natriuretic peptides while suppressing the vasoconstrictor
angiotensin I1.[2] Developed by Bristol-Myers Squibb, omapatrilat showed significant promise
in clinical trials for the treatment of hypertension and heart failure.[2][3] However, its
development was ultimately halted due to a higher incidence of angioedema compared to ACE
inhibitors alone, a serious adverse effect attributed to the accumulation of bradykinin.[2][4] This
technical guide provides an in-depth overview of the chemical structure, physicochemical and
pharmacological properties, synthesis, and experimental evaluation of omapatrilat.

Chemical Structure and Properties

Omapatrilat, with the chemical formula C19H24N204S:2, is a complex molecule with a bicyclic
thiazepine core.[5]

Table 1. Chemical Identifiers of Omapatrilat
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Identifier

Value

IUPAC Name

(4S,7S,10aS)-Octahydro-4-[[(2S)-2-mercapto-1-
0xo-3-phenylpropyl]amino]-5-oxo-7H-pyrido[2,1-
b][1,3]thiazepine-7-carboxylic acid[6]

SMILES

clccc(ccl)C--INVALID-LINK--
N[C@H]2CCS[C@@]3([H])CCC--INVALID-
LINK--O)N3C2=0)S[5]

InChl

INChI=1S/C19H24N204S2/c22-17(15(26)11-12-
5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-
14(19(24)25)21(16)18(13)23/h1-3,5-6,13-
16,26H,4,7-11H2,(H,20,22)
(H,24,25)/t13-,14-,15-,16-/m0/s1[2]

CAS Number

167305-00-2[6]

Molecular Formula

C19H24N204S2[5]

Molecular Weight

408.54 g/mol [5]

Table 2: Physicochemical Properties of Omapatrilat

Property

Value

Source

Melting Point

218-220 °C

[6]

Water Solubility

0.0769 mg/mL

[7]

logP 2.15 [7]
pKa (Strongest Acidic) 3.77 [7]
pKa (Strongest Basic) -3.6 [7]

Pharmacological Properties

Omapatrilat's pharmacological effects stem from its dual inhibition of NEP and ACE.

Mechanism of Action
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Omapatrilat simultaneously inhibits two key enzymes in cardiovascular regulation:

e Neutral Endopeptidase (NEP): NEP is responsible for the degradation of several
endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and
adrenomedullin. By inhibiting NEP, omapatrilat increases the circulating levels of these
peptides, leading to vasodilation, natriuresis, and diuresis.[2]

e Angiotensin-Converting Enzyme (ACE): ACE is a central component of the renin-
angiotensin-aldosterone system (RAAS). It converts angiotensin | to the potent
vasoconstrictor angiotensin Il and also degrades bradykinin. Omapatrilat's inhibition of ACE
leads to reduced angiotensin Il levels, resulting in vasodilation and decreased aldosterone
secretion.[2]

The dual inhibition of both enzymes leads to a more pronounced blood pressure-lowering effect
than inhibition of either enzyme alone. However, the simultaneous inhibition of two pathways
for bradykinin degradation is believed to be the primary cause of the increased risk of
angioedema.[4]
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Caption: Omapatrilat's dual inhibition of ACE and NEP.
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Potency and Selectivity

Omapatrilat is a potent inhibitor of both NEP and ACE, with Ki values in the low nanomolar
range.

Table 3: In Vitro Inhibitory Activity of Omapatrilat

Target Enzyme Parameter Value (nM) Source
Neprilysin (NEP) Ki 0.45 [8]

Ki 9 [°]

ICso 8 [10]

Angiotensin-

Converting Enzyme Ki 0.64 [8]
(ACE)

Ki 6 [9]

Ki (vs. Ang I) 0.06 [11]

Ki (vs. HHL) 0.45 [11]

Pharmacokinetics and Pharmacodynamics

Table 4. Pharmacokinetic Properties of Omapatrilat in Humans
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Parameter Value Source
Oral Bioavailability ~30% [1]
Time to Peak Plasma

) 0.5-2 hours [1]
Concentration (Tmax)
Plasma Half-life 14 - 19 hours [1]
Protein Binding 80% [1]
Metabolism Hepatic [7]

S Primarily as metabolites in

Elimination [7]

urine

Pharmacodynamic studies have shown that omapatrilat produces a dose-dependent inhibition

of serum ACE activity and an increase in urinary ANP and cGMP, indicative of NEP inhibition.

[1] These effects are long-lasting, supporting a once-daily dosing regimen.[1]

Experimental Protocols
Synthesis of Omapatrilat

The synthesis of omapatrilat is a multi-step process. One reported method involves the

following key steps:

e Preparation of Intermediates: The synthesis requires the preparation of two key chiral

intermediates: S-acetyl-N-(benzyloxycarbonyl)-L-homocysteine and 6-hydroxy-L-norleucine

methyl ester.[12]

o Peptide Coupling: These intermediates are condensed using a coupling agent such as 1-[3-

(dimethylamino)propyl]-3-ethylcarbodiimide (WSC) and hydroxybenzotriazole (HOBT) to

form a dipeptide.[12]

» Oxidation and Cyclization: The resulting dipeptide undergoes oxidation to an aldehyde,

followed by cyclization to form the perhydro-pyridothiazepinone core.[12]

o Deprotection and Final Coupling: The amino group of the cyclic core is deprotected, followed

by coupling with 2(S)-(acetylsulfanyl)-3-phenylpropionic acid using a phosphonium-based
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coupling reagent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium
hexafluorophosphate (BOP).[12]

o Final Deprotection: The final step involves the deprotection of the acetyl group to yield
omapatrilat.[12]

Biocatalytic routes for the synthesis of chiral intermediates have also been explored to improve
efficiency and enantiomeric purity.[13]
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Caption: A simplified workflow for the chemical synthesis of omapatrilat.
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In Vitro Enzyme Inhibition Assays

The inhibitory activity of omapatrilat against ACE and NEP can be determined using
fluorometric or spectrophotometric assays.

4.2.1. ACE Inhibition Assay

A common method involves the use of a synthetic substrate for ACE, such as hippuryl-histidyl-
leucine (HHL).

» Principle: ACE cleaves HHL to release hippuric acid and histidyl-leucine. The amount of
hippuric acid produced can be quantified.

¢ Protocol Outline:

o Recombinant human ACE is pre-incubated with varying concentrations of omapatrilat in a
suitable buffer (e.g., Tris-HCI with NaCl and ZnClz).

o The substrate, HHL, is added to initiate the reaction.
o The reaction is incubated at 37°C.

o The reaction is stopped, and the product (hippuric acid) is quantified, often by HPLC or by
reacting it with a fluorescent probe.

o The ICso value is determined by plotting the percentage of inhibition against the logarithm
of the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff
equation if the substrate concentration and Km are known.[11]

4.2.2. NEP Inhibition Assay

» Principle: A fluorogenic substrate, such as N-dansyl-D-Ala-Gly-pNOz-Phe-Gly (DAGNPG), is
cleaved by NEP, resulting in an increase in fluorescence.

e Protocol Outline:

o Recombinant human NEP is pre-incubated with various concentrations of omapatrilat in a
buffer (e.g., HEPES with NaCl and KCI).
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[e]

The fluorogenic substrate is added to start the reaction.

o

The increase in fluorescence is monitored over time using a fluorescence plate reader.

The initial reaction rates are calculated.

[¢]

o

The ICso value is determined by plotting the percentage of inhibition against the logarithm
of the inhibitor concentration.

Clinical Development and Future Perspectives

Omapatrilat demonstrated superior blood pressure control compared to existing
antihypertensive agents in clinical trials, including the Omapatrilat Cardiovascular Treatment
vs. Enalapril (OCTAVE) trial. However, this trial also confirmed a significantly higher incidence
of angioedema with omapatrilat treatment, particularly in certain patient populations.[3] This
safety concern ultimately led to the discontinuation of its clinical development.

Despite its failure to reach the market, the development of omapatrilat provided valuable
insights into the potential and the pitfalls of dual vasopeptidase inhibition. The experience with
omapatrilat has influenced the development of newer generations of drugs targeting the
natriuretic peptide system, such as the angiotensin receptor-neprilysin inhibitors (ARNIS), which
aim to achieve the benefits of NEP inhibition while minimizing the risk of angioedema.

Conclusion

Omapatrilat remains a significant molecule in the history of cardiovascular drug discovery. Its
potent dual inhibition of NEP and ACE represented a novel and effective therapeutic strategy
for hypertension and heart failure. While safety concerns related to angioedema prevented its
clinical use, the extensive research on omapatrilat has profoundly impacted our understanding
of the complex interplay of cardiovascular regulatory pathways and continues to inform the
development of safer and more effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b1677282?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

